molecular formula C9H5N3O2 B12976684 2-(Cyanomethyl)-5-nitrobenzonitrile

2-(Cyanomethyl)-5-nitrobenzonitrile

Cat. No.: B12976684
M. Wt: 187.15 g/mol
InChI Key: XQPRFQBEKHSYPT-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C9H5N3O2 It is characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Cyanomethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(Cyanomethyl)-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

2-(Cyanomethyl)-5-nitrobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

  • 2-(Cyanomethyl)-4-nitrobenzonitrile
  • 2-(Cyanomethyl)-3-nitrobenzonitrile
  • 2-(Cyanomethyl)-6-nitrobenzonitrile

Comparison: 2-(Cyanomethyl)-5-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and product distributions.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2-(cyanomethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C9H5N3O2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3H2

InChI Key

XQPRFQBEKHSYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC#N

Origin of Product

United States

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